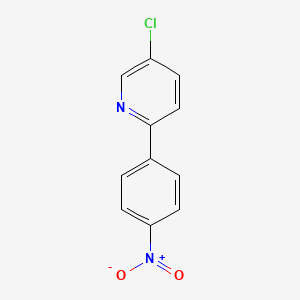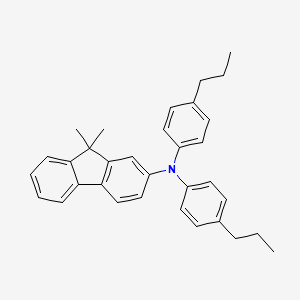![molecular formula C46H36O2Si2 B12537540 [Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) CAS No. 653601-74-2](/img/structure/B12537540.png)
[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) is a complex organic compound that features a naphthalene core substituted with triphenylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) typically involves the reaction of naphthalene-1,6-diol with triphenylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Naphthalene-1,6-diol+2(Triphenylsilyl chloride)→[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)+2HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the silane groups.
Substitution: The triphenylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which [Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) exerts its effects is primarily through its ability to interact with various molecular targets. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence its reactivity and binding affinity. These interactions are crucial in its applications in catalysis, material science, and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane): Similar in structure but with different substitution positions on the naphthalene ring.
[Naphthalene-2,3-diylbis(oxy)]bis(triphenylsilane): Another isomer with distinct chemical properties due to the different positioning of the oxy groups.
Uniqueness
[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
653601-74-2 |
|---|---|
Formule moléculaire |
C46H36O2Si2 |
Poids moléculaire |
676.9 g/mol |
Nom IUPAC |
triphenyl-(5-triphenylsilyloxynaphthalen-2-yl)oxysilane |
InChI |
InChI=1S/C46H36O2Si2/c1-7-21-39(22-8-1)49(40-23-9-2-10-24-40,41-25-11-3-12-26-41)47-38-34-35-45-37(36-38)20-19-33-46(45)48-50(42-27-13-4-14-28-42,43-29-15-5-16-30-43)44-31-17-6-18-32-44/h1-36H |
Clé InChI |
YHUPCSLZNYMXLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC5=C(C=C4)C(=CC=C5)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



oxophosphanium](/img/structure/B12537467.png)


![6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12537485.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl-](/img/structure/B12537493.png)
![[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium](/img/structure/B12537500.png)
![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)


![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)


